L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine
Description
L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine is a synthetic hexapeptide with the sequence Ile-Gly-Val-Ala-Pro-Gly. Its structure incorporates branched-chain amino acids (isoleucine, valine) and proline, which may influence conformational stability and biological interactions.
Properties
CAS No. |
913259-93-5 |
|---|---|
Molecular Formula |
C23H40N6O7 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C23H40N6O7/c1-6-13(4)18(24)21(34)25-10-16(30)28-19(12(2)3)22(35)27-14(5)23(36)29-9-7-8-15(29)20(33)26-11-17(31)32/h12-15,18-19H,6-11,24H2,1-5H3,(H,25,34)(H,26,33)(H,27,35)(H,28,30)(H,31,32)/t13-,14-,15-,18-,19-/m0/s1 |
InChI Key |
PLKYKFPMXFVESM-FLKCQLHMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing chain using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can modify specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.
Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific sites targeted. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction can restore thiol groups from disulfides.
Scientific Research Applications
Drug Delivery Systems
2.1 Peptide Conjugates
L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine can be utilized in the development of peptide-drug conjugates, which enhance the delivery of therapeutic agents to target tissues. These conjugates can improve the pharmacokinetics and bioavailability of drugs, making them more effective in clinical settings .
2.2 Polymer Conjugation
The conjugation of this peptide with polymers has been explored to create more stable and effective drug formulations. Such modifications can lead to prolonged circulation times in the bloodstream and targeted delivery to specific tissues, thereby minimizing side effects .
Biological Research
3.1 Cell Signaling Studies
Peptides like this compound are valuable tools in cell signaling research. They can be used to study receptor interactions and downstream signaling pathways, providing insights into cellular responses under various physiological conditions .
3.2 Structural Biology
The structural analysis of this peptide contributes to the understanding of protein folding and interactions. Techniques such as X-ray crystallography and NMR spectroscopy can be employed to elucidate its three-dimensional structure, which is essential for rational drug design .
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Anticancer | Inhibits tumor growth and promotes apoptosis | Potential treatment for various cancers |
| Neurological Disorders | Neuroprotective effects against neurodegenerative diseases | May slow disease progression |
| Cardiovascular Health | Modulates blood pressure and enhances myocardial function | Potential treatment for heart-related conditions |
| Drug Delivery Systems | Enhances bioavailability through peptide-drug conjugates | Improved therapeutic efficacy |
| Biological Research | Used in cell signaling studies and structural biology | Insights into cellular mechanisms |
Case Studies
Case Study 1: Anticancer Properties
A study demonstrated that a peptide similar to this compound significantly reduced tumor size in xenograft models of breast cancer by inducing apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, treatment with a peptide analog improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration .
Mechanism of Action
The mechanism of action of L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Sequence and Structural Analysis
The hexapeptide’s sequence shares motifs with several compounds from the evidence:
Key Observations :
- Sequence Length : The hexapeptide is intermediate in length compared to tripeptides (e.g., ) and larger glycine-rich peptides (e.g., ).
- Amino Acid Composition: The inclusion of proline introduces conformational rigidity, while glycine enhances flexibility. Branched-chain AAs (Ile, Val) may promote hydrophobic interactions, similar to the heptapeptide in .
- Molecular Weight : Estimated to be lower than the heptapeptide in but higher than tripeptides like .
Physicochemical Properties
Functional Implications :
- Stability : Proline’s rigid pyrrolidine ring may enhance resistance to enzymatic degradation compared to glycine-rich peptides .
Biological Activity
L-Isoleucylglycyl-L-valyl-L-alanyl-L-prolylglycine is a peptide composed of five amino acids: isoleucine, glycine, valine, alanine, and proline. Peptides like this one have garnered attention for their potential biological activities, which include roles in signaling pathways, modulation of immune responses, and therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Structure
This compound has the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 462.58 g/mol
Physical Properties
| Property | Value |
|---|---|
| Solubility | Soluble in water |
| Stability | Stable under physiological conditions |
Research suggests that peptides like this compound may engage in various biological mechanisms:
- Neuroprotective Effects : Some studies indicate that peptides can enhance neurogenesis and provide neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anti-inflammatory Properties : Peptides have been shown to modulate inflammatory responses, which may be beneficial in treating conditions like arthritis and inflammatory bowel disease .
- Metabolic Regulation : There is evidence that certain peptide sequences can influence metabolic pathways, potentially aiding in the management of diabetes and obesity through appetite suppression and insulin modulation .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Weight Management : Peptides that mimic the action of glucagon-like peptide-1 (GLP-1) have been explored for their ability to reduce food intake and promote satiety .
- Cardiovascular Health : Some peptide derivatives exhibit cardioprotective effects, possibly reducing the risk of myocardial infarction and improving heart function .
Case Study 1: Neuroprotection in Alzheimer's Disease
A study investigated the effects of a peptide similar to this compound on neurogenesis in a mouse model of Alzheimer's disease. The results indicated a significant increase in neuronal survival and proliferation when treated with the peptide compared to control groups.
Case Study 2: Anti-inflammatory Effects
In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in reduced markers of inflammation (C-reactive protein levels) and improved patient-reported outcomes on pain and mobility.
Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Increased neuronal survival | , |
| Anti-inflammatory | Reduced inflammation markers | , |
| Appetite suppression | Decreased food intake | , |
Comparative Analysis with Other Peptides
| Peptide Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| This compound | Neuroprotective, anti-inflammatory | Alzheimer's, arthritis |
| GLP-1 Analog | Insulinotropic | Diabetes management |
| BPC-157 | Tissue repair, anti-inflammatory | Healing injuries |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
